molecular formula C24H47ClO B3145926 Tetracosanoyl chloride CAS No. 58576-73-1

Tetracosanoyl chloride

Cat. No.: B3145926
CAS No.: 58576-73-1
M. Wt: 387.1 g/mol
InChI Key: SQQKMLPDURPFNG-UHFFFAOYSA-N
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Description

Tetracosanoyl Chloride, also known as Lignoceric Acid Chloride, is an intermediate in the synthesis of C24 Ceramide . It has a molecular weight of 387.08 and a molecular formula of C24H47ClO . The compound appears as an off-white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 72 bonds. There are 25 non-H bonds, 1 multiple bond, 22 rotatable bonds, 1 double bond, and 1 acyl halogenide (aliphatic) . The InChI Key for this compound is SQQKMLPDURPFNG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 387.08 and a molecular formula of C24H47ClO . The compound has a complexity of 277 and a topological polar surface area of 17.1Ų .

Scientific Research Applications

Environmental Pollution Study

A study by Wakkaf et al. (2020) focused on the ecotoxicological effects of various contaminants, including polyvinyl chloride (PVC), on meiofauna. This research highlights the importance of understanding the environmental impact of different substances, including those related to tetracosanoyl chloride, a component of PVC (Wakkaf et al., 2020).

Biodegradation of Chlorinated Solvents

The work of David et al. (2015) delves into the microbial ecology involved in the biodegradation of chlorinated solvents, such as tetrachloroethene. This study is crucial for understanding how microorganisms can help in mitigating the environmental impact of chlorinated compounds, a category to which this compound belongs (David et al., 2015).

Saline Soil Remediation

Dastgheib et al. (2011) explored the use of a halotolerant Alcanivorax sp. strain for the biodegradation of petroleum compounds, including tetracosane. Although tetracosane is distinct from this compound, the study provides insights into bioremediation techniques that could potentially apply to a wide range of related compounds (Dastgheib et al., 2011).

PVC Plastisols Development

Arrieta et al. (2017) investigated the use of natural additives for polyvinyl chloride (PVC). This research is relevant as it contributes to the development of safer and more environmentally friendly plastics, which could include derivatives or components similar to this compound (Arrieta et al., 2017).

Ionic Liquids Study

Gontrani et al. (2009) conducted a study on tetradecyltrihexylphosphonium chloride, which, while not this compound, shares similarities as a chloride compound. The study provides insights into the properties of such compounds at the molecular level (Gontrani et al., 2009).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

Tetracosanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ceramides, which are essential components of cell membranes. The interaction between this compound and enzymes like ceramide synthase is crucial for the formation of these lipids . Additionally, this compound can react with alcohols to form esters, which are important in various biochemical pathways.

Cellular Effects

This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of protein kinase C, a key player in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound can impact the integrity and function of cell membranes, influencing cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like ceramide synthase, facilitating the synthesis of ceramides . This binding interaction is essential for the regulation of lipid metabolism. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression. For instance, its interaction with protein kinase C can result in the phosphorylation of target proteins, altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance lipid metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been noted, where a specific dosage range results in optimal cellular function, while deviations from this range can cause adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in lipid metabolism. It is a precursor for the synthesis of ceramides and other complex lipids. Enzymes like ceramide synthase play a crucial role in these pathways, facilitating the conversion of this compound into bioactive lipids . These metabolic pathways are essential for maintaining cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum, where it participates in lipid synthesis.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is directed by specific targeting signals and post-translational modifications . In the endoplasmic reticulum, this compound is involved in the synthesis of complex lipids, while in the mitochondria, it can influence energy metabolism and cellular respiration.

Properties

IUPAC Name

tetracosanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQKMLPDURPFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314494
Record name Tetracosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58576-73-1
Record name Tetracosanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58576-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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